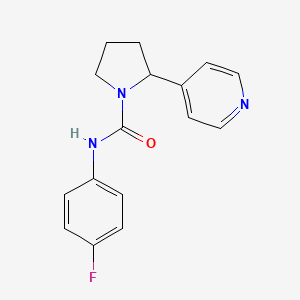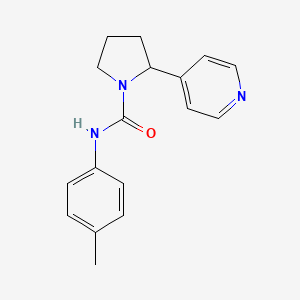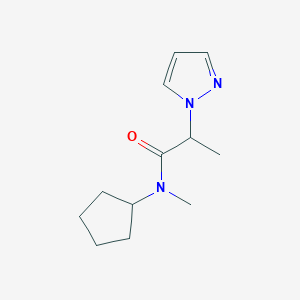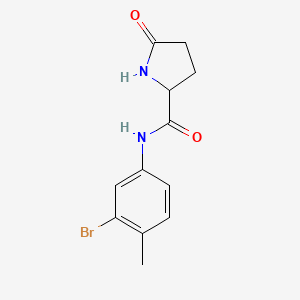
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This compound belongs to the pyrrolidine carboxamide class of compounds and has been synthesized using different methods.
Wirkmechanismus
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins. It has been found to inhibit the activity of bromodomain-containing proteins (BRDs), which play a crucial role in the regulation of gene expression. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide binds to the acetyl-lysine binding pocket of BRDs, thereby preventing the interaction between BRDs and histone proteins. This, in turn, leads to the inhibition of gene transcription and subsequent cell proliferation.
Biochemical and Physiological Effects:
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide is its specificity towards BRDs. This makes it a valuable tool for studying the role of BRDs in various biological processes. However, like any other small molecule inhibitor, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has certain limitations. It has a short half-life and can be rapidly metabolized in vivo. Additionally, it may have off-target effects, which can affect the interpretation of experimental results.
Zukünftige Richtungen
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has shown promising results in pre-clinical studies, and further research is needed to determine its potential clinical applications. Some of the future directions for research include the development of more potent and selective inhibitors of BRDs, the identification of new targets for N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide, and the evaluation of its efficacy in clinical trials.
Conclusion:
In conclusion, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide is a small molecule inhibitor that has shown potential in the treatment of various diseases. It has been synthesized using different methods and has been extensively studied for its pharmacological effects. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide exerts its effects by inhibiting the activity of specific enzymes and proteins, and has been found to have various biochemical and physiological effects. While it has certain advantages and limitations for lab experiments, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has promising future directions for research, which can lead to the development of new therapies for various diseases.
Synthesemethoden
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been synthesized using different methods. One of the most commonly used methods involves the reaction between 3-bromo-4-methylbenzoic acid and pyrrolidine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ammonium hydroxide to obtain the final product, N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and viral infections. N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide has been found to inhibit the activity of certain enzymes and proteins, which play a crucial role in the progression of these diseases.
Eigenschaften
IUPAC Name |
N-(3-bromo-4-methylphenyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-7-2-3-8(6-9(7)13)14-12(17)10-4-5-11(16)15-10/h2-3,6,10H,4-5H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHYENAMKDFYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

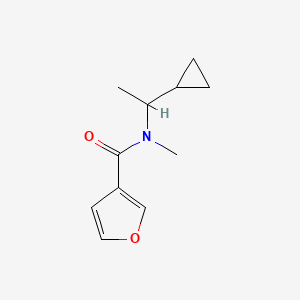

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
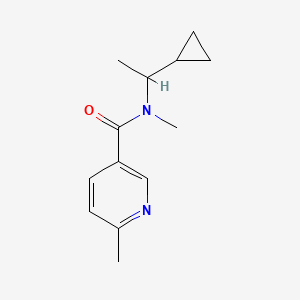
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
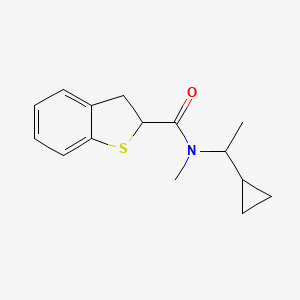

![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)


